molecular formula C14H9IN2O B5636862 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole

2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5636862
M. Wt: 348.14 g/mol
InChI Key: FBBKOHNAHPCMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a phenyl group and an iodophenyl group

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-iodobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Iodophenyl)-5-phenyl-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-Phenyl-1,3,4-oxadiazole: Lacks the iodophenyl group, which can affect its reactivity and applications.

    2-(4-Iodophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with the iodine atom in a different position, which can influence its chemical properties and biological activity.

Uniqueness: The presence of the 3-iodophenyl group in 2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole imparts unique reactivity, particularly in substitution and coupling reactions. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

2-(3-iodophenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKOHNAHPCMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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